4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c23-18-7-4-8-20(13-18)27-16-19(14-21(27)28)24-22(29)26-11-9-25(10-12-26)15-17-5-2-1-3-6-17/h1-8,13,19H,9-12,14-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXALZWNUIVZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido [1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors.
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation.
Biochemical Pathways
Similar compounds have shown to have cytotoxic and antiplasmodial activity, cholinesterase and aβ-aggregation inhibition. These activities suggest that the compound may interact with biochemical pathways related to cell growth, immune response, and neural signaling.
Result of Action
Similar compounds have shown to have cytotoxic and antiplasmodial activity, cholinesterase and aβ-aggregation inhibition. These activities suggest that the compound may have potential therapeutic applications in treating diseases related to these biological activities.
Biologische Aktivität
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS No. 894024-49-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of 4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is , with a molecular weight of approximately 396.5 g/mol. The compound features a piperazine ring, a pyrrolidine structure, and fluorinated aromatic groups, which contribute to its unique chemical behavior and biological interactions .
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, 4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide may modulate enzyme activity or receptor binding, influencing cellular pathways associated with conditions such as cancer and infectious diseases .
Potential Mechanisms
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like cholinesterase and tyrosinase, which are crucial in neurodegenerative diseases and melanin production, respectively .
- Receptor Modulation : The structural components suggest potential interactions with neurotransmitter receptors, which could affect mood and cognitive functions .
Antiviral Activity
In vitro studies have shown that related piperazine derivatives exhibit antiviral properties against various viruses. For instance, compounds structurally similar to 4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide have been tested against HIV and other viral pathogens, demonstrating moderate protective effects .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on similar compounds has indicated cytotoxic effects against cancer cell lines, including those derived from breast and colon cancers. The mechanism often involves inducing apoptosis in malignant cells through the modulation of signaling pathways .
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives, providing insights into their therapeutic potential:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the piperazine-carboxamide scaffold and/or pyrrolidinone modifications. Structural variations, synthetic routes, and inferred structure-activity relationships (SAR) are highlighted.
Substituted Pyrrolidinone-Piperazine Analogs
N-[1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-yl]-4-(Furan-2-Carbonyl)Piperazine-1-Carboxamide
- Structural Differences : Replaces the benzyl group with a furan-2-carbonyl moiety.
- The 3-fluorophenyl substituent is retained, suggesting shared target specificity .
N-[1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl]-4-(2-Methoxyphenyl)Piperazine-1-Carboxamide (CAS 887466-19-5)
- Structural Differences : Substitutes 3-fluorophenyl with 4-chlorophenyl and benzyl with 2-methoxyphenyl.
- Implications: The chloro group (electron-withdrawing) versus fluoro (moderately electron-withdrawing) may affect metabolic stability or target affinity.
4-(4-Methoxyphenyl)-N-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]Piperazine-1-Carboxamide (CAS 877640-25-0)
Piperazine-Carboxamide Derivatives with Heterocyclic Modifications
4-(3-(2-Fluoro-3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide (Compound 54)
- Structural Differences: Replaces the pyrrolidinone with a benzo[b][1,4]oxazin-3-one scaffold and introduces a fluorine atom.
- Fluorination at position 2 may influence electronic properties and metabolic stability .
4-(3-(3-Oxo-2H-Benzo[b][1,4]Thiazin-4(3H)-yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide (Compound 58)
Aromatic Substituent Variations
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-Difluorophenyl)Piperazine-1-Carboxamide
- Structural Differences : Features a benzodioxole group and difluorophenyl substituent.
- Difluorophenyl groups are known to enhance metabolic stability in CNS drugs .
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 856189-81-6)
Data Tables
Table 1: Structural and Substituent Comparison
Q & A
Q. What are the optimal synthetic routes for 4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example:
- Step 1 : Formation of the pyrrolidinone core via cyclization of substituted amines with ketones or aldehydes under basic conditions (e.g., KOH/MeOH) .
- Step 2 : Introduction of the 3-fluorophenyl group using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Step 3 : Piperazine coupling via carboxamide formation using activating agents like EDCI or HATU in dichloromethane (DCM) or DMF .
- Yield Optimization : Use of Cu(I)-catalyzed click chemistry for triazole linkages (yields ~82–95%) and purification via silica gel chromatography (ethyl acetate/hexane gradients) .
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KOH/MeOH, reflux | 66–82% | |
| Fluorophenyl Substitution | Pd(PPh₃)₄, DMF, 80°C | 71% | |
| Piperazine Coupling | EDCI, DCM, RT | 86% |
Q. How should researchers approach structural characterization of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Focus on diagnostic peaks:
- Pyrrolidinone carbonyl (δ ~170–175 ppm in 13C NMR).
- Fluorophenyl aromatic protons (δ ~6.8–7.4 ppm in 1H NMR) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]+ with <2 ppm error .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assay .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Table 2 : Example Screening Data for Analogous Compounds
| Assay | Model | IC₅₀/MIC | Reference |
|---|---|---|---|
| hCA Inhibition | hCA II | 12.3 µM | |
| Cytotoxicity | MCF-7 | 8.5 µM | |
| Antifungal | C. albicans | 32 µg/mL |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing F/Cl vs. electron-donating OCH₃) to assess impact on potency .
- Scaffold Hopping : Replace pyrrolidinone with piperidine or morpholine to alter ring strain and solubility .
- Computational SAR : Use Schrödinger’s QikProp to predict ADMET properties and prioritize analogs with optimal logP (2–4) and PSA (<90 Ų) .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and colorimetric assays (e.g., hCA activity) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting to address outliers .
Q. What computational methods are effective for predicting binding modes and optimizing interactions with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with hCA II (PDB: 3KS3). Prioritize poses with H-bonds to Thr199/Glu106 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-carboxamide conformers in aqueous solution .
- Free Energy Calculations : Apply MM-PBSA to rank analogs by binding affinity (ΔG < -8 kcal/mol) .
Table 3 : Docking Scores for Analogous Compounds
| Target Protein | Docking Score (kcal/mol) | Software | Reference |
|---|---|---|---|
| hCA II | -9.2 | AutoDock Vina | |
| WDR5 | -10.5 | Glide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
